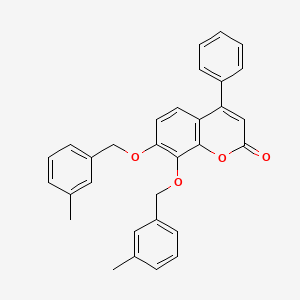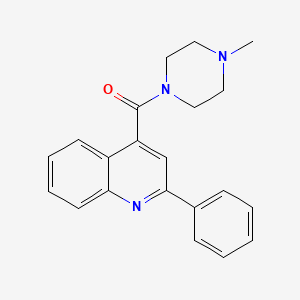![molecular formula C17H21NO5 B14956948 N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-alanine](/img/structure/B14956948.png)
N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-BUTYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-BUTYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID typically involves multiple steps. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour .
Industrial Production Methods
the general principles of organic synthesis, such as the use of green solvents and catalysts, can be applied to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-BUTYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromen-2-one core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, propargyl bromide, and triethylamine . Reaction conditions typically involve moderate temperatures and the use of organic solvents like acetone and dichloromethane .
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-{[(4-BUTYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of fluorescent chemosensors and other materials science applications.
Mechanism of Action
The mechanism of action of 2-{[(4-BUTYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes like carbonic anhydrase and DNA gyrase, leading to its biological effects . It also regulates reactive oxygen species and inhibits microtubule polymerization, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant that also contains a coumarin core.
Dicoumarol: Another anticoagulant with a similar structure.
7-Hydroxycoumarin Derivatives: These compounds are widely used as building blocks for the preparation of novel anticancer agents.
Uniqueness
What sets 2-{[(4-BUTYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID apart is its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2S)-2-[(4-butyl-7-hydroxy-2-oxochromen-8-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C17H21NO5/c1-3-4-5-11-8-15(20)23-16-12(11)6-7-14(19)13(16)9-18-10(2)17(21)22/h6-8,10,18-19H,3-5,9H2,1-2H3,(H,21,22)/t10-/m0/s1 |
InChI Key |
YPVZAWAHOALPCU-JTQLQIEISA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2CN[C@@H](C)C(=O)O)O |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2CNC(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B14956880.png)
![(5E)-N-hydroxy-7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-imine](/img/structure/B14956897.png)
![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14956898.png)
![7'-[(2,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14956904.png)
![6-hexyl-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14956912.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B14956925.png)
![N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]-4-methylbenzamide](/img/structure/B14956930.png)
![2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14956942.png)


![7-[(2-chlorobenzyl)oxy]-4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2H-chromen-2-one](/img/structure/B14956962.png)
![N-cyclopentyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14956970.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B14956983.png)
